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Compound of Interest

Compound Name: 2-Pentene, 1-bromo-

Cat. No.: B1276528 Get Quote

1-Bromo-2-pentene (C₅H₉Br) is a halogenated alkene that serves as a pivotal intermediate in

organic synthesis.[1] Its structure, featuring both a reactive carbon-bromine bond at an allylic

position and a carbon-carbon double bond, allows for a diverse range of chemical

transformations. This dual functionality makes it a valuable C5 building block for constructing

more complex molecular architectures, particularly in the fields of natural product synthesis and

drug development.[1][2][3]

Due to the stereochemistry of the double bond, 1-bromo-2-pentene exists as two distinct

geometric isomers: (E)-1-bromo-2-pentene (trans) and (Z)-1-bromo-2-pentene (cis).[4]

Commercially, it is often supplied as a mixture of these isomers, with the more

thermodynamically stable trans-isomer typically predominating.[1] A thorough understanding of

its physicochemical properties is paramount for its effective use in synthetic applications.

Part 1: Core Physicochemical and Spectroscopic
Data
The effective application of 1-bromo-2-pentene in a research setting begins with a solid

understanding of its fundamental physical and spectroscopic characteristics. These data are

crucial for reaction planning, monitoring, and product characterization.

Quantitative Physicochemical Data
The key physical properties of 1-bromo-2-pentene are summarized in the table below. These

values are typically for the common mixture of isomers or the predominantly trans form.
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Property Value Source(s)

Molecular Formula C₅H₉Br [5][6][7]

Molecular Weight 149.03 g/mol [5][6][7]

CAS Number

7348-71-2 (E-isomer) 7348-78-

9 (Z-isomer) 20599-27-3

(Isomer Mixture)

[1][5][6]

Appearance Colorless to pale yellow liquid [5][8]

Boiling Point 122 °C (lit.) [1][5][6][9]

Density 1.26 g/mL at 25 °C (lit.) [1][5][6]

Refractive Index (n²⁰/D) 1.4785 (lit.) [1][5]

Flash Point 23 °C (73.4 °F) - closed cup [1][6]

Melting Point -106.7 °C (estimate) [5][6]

Storage Temperature 2-8 °C [5]

Spectroscopic Profile: A Guide to Structural Elucidation
Spectroscopic analysis is indispensable for confirming the identity and purity of 1-bromo-2-

pentene and its reaction products.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum is highly informative. The allylic protons (–CH₂Br)

adjacent to the bromine atom are deshielded and typically appear as a doublet around

3.9-4.1 ppm. The vinyl protons (–CH=CH–) resonate further downfield in the 5.5-5.9 ppm

range. The coupling constants between these vinyl protons are a key diagnostic tool for

distinguishing between the E and Z isomers.[1]

¹³C NMR: The carbon spectrum shows five distinct signals. The carbon atom bonded to

the electronegative bromine atom appears in the 30-40 ppm range, while the sp²

hybridized carbons of the double bond are found between 120-140 ppm.[1]
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Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands that

confirm the presence of key functional groups. A C=C stretching vibration is observed around

1650-1670 cm⁻¹. C-H stretching vibrations for the vinyl and alkyl protons are seen near

3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C-Br stretch is found in the

fingerprint region, generally below 700 cm⁻¹.[1]

Mass Spectrometry (MS): Mass spectrometry provides crucial information about the

molecular weight and elemental composition. A key feature for a compound containing one

bromine atom is the presence of two molecular ion peaks, M⁺ and M+2, of nearly equal

intensity.[1] This isotopic pattern arises from the natural abundance of the two bromine

isotopes, ⁷⁹Br and ⁸¹Br.

Part 2: Synthesis and Reactivity
The utility of 1-bromo-2-pentene stems from its accessibility through established synthetic

routes and its predictable reactivity.

Experimental Protocol: Synthesis via Allylic Bromination
A prevalent method for synthesizing 1-bromo-2-pentene is the allylic bromination of 2-pentene

using N-bromosuccinimide (NBS). This reaction proceeds via a free-radical mechanism.

Causality: NBS is chosen as the bromine source because it can maintain a low, constant

concentration of Br₂ in the reaction mixture, which favors allylic substitution over electrophilic

addition to the double bond. A non-polar solvent like carbon tetrachloride (CCl₄) is used to

prevent the ionization of NBS. A radical initiator (like AIBN or light) is required to start the chain

reaction.

Methodology:

Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer,

dissolve 2-pentene (1.0 eq.) in anhydrous carbon tetrachloride (CCl₄).

Reagent Addition: Add N-bromosuccinimide (NBS) (1.0 eq.) and a catalytic amount of a

radical initiator, such as azobisisobutyronitrile (AIBN), to the flask.
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Initiation: Gently heat the mixture to reflux (or irradiate with a UV lamp) to initiate the

reaction. The reaction is often accompanied by the succinimide byproduct floating to the

surface.

Monitoring: Monitor the reaction progress using Gas Chromatography (GC) or Thin-Layer

Chromatography (TLC).

Workup: Once the reaction is complete, cool the mixture to room temperature and filter off

the solid succinimide byproduct.

Purification: Wash the filtrate with water and brine, then dry the organic layer over an

anhydrous salt (e.g., MgSO₄). Remove the solvent under reduced pressure. The resulting

crude product, which may be a mixture of isomeric bromopentenes, can be purified by

fractional distillation to yield 1-bromo-2-pentene.[1]

Workflow Diagram: Allylic Bromination of 2-Pentene
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Caption: Workflow for the synthesis of 1-bromo-2-pentene via NBS bromination.
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Core Reactivity and Synthetic Applications
The bifunctional nature of 1-bromo-2-pentene makes it a versatile synthetic intermediate.[1] Its

reactivity is dominated by the C-Br bond and the C=C double bond.

Nucleophilic Substitution: As an allylic halide, the bromine atom is readily displaced by a

wide array of nucleophiles via an Sₙ2 mechanism.[1][8] This allows for the facile introduction

of various functional groups (e.g., -OH, -CN, -OR, -N₃), providing access to a large family of

functionalized pentene derivatives. The allylic nature of the substrate enhances the rate of

Sₙ2 reactions compared to its saturated analogue, 1-bromopentane.[10]

Grignard Reagent Formation: 1-bromo-2-pentene reacts with magnesium metal in an

ethereal solvent (like diethyl ether or THF) to form the corresponding Grignard reagent, pent-

2-enylmagnesium bromide.[1] This organometallic compound is a powerful carbon

nucleophile, widely used for creating new carbon-carbon bonds by reacting with electrophiles

such as aldehydes, ketones, and esters.[1][8]

Logical Reactivity Pathways
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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